N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide
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Overview
Description
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the cinnamamide family. This compound is characterized by the presence of a cinnamamide moiety linked to a tetrahydrothiophene ring substituted with a methoxy group. Cinnamamides are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers high conversion rates (up to 91.3%) under mild reaction conditions and allows for easy control of the reaction process .
Industrial Production Methods
Industrial production of cinnamamides, including this compound, often employs continuous-flow microreactor technology. This approach provides several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst, making it a rapid and economical strategy for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological research.
Medicine: Cinnamamides, including this compound, have shown potential as anti-inflammatory and anticancer agents.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition is achieved through the compound’s binding to the enzyme’s active site, leading to a decrease in its activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide include other cinnamamide derivatives such as:
- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide .
Uniqueness
This compound stands out due to its unique structural features, such as the methoxy-substituted tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its specific interactions with molecular targets and its potential therapeutic applications .
Properties
IUPAC Name |
(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-18-15(9-10-19-12-15)11-16-14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGKZYXRCAWJBG-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCSC1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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